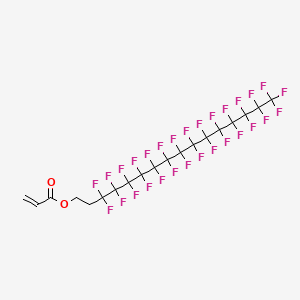
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate is a fluorinated acrylate compound with the molecular formula C19H7F29O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate typically involves the esterification of 1,1,2,2-Tetrahydroperfluorohexadecanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Addition: It can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Addition: Reactions with nucleophiles like alcohols or amines are typically carried out under mild conditions.
Major Products Formed
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Acrylates: Compounds with modified functional groups, enhancing their reactivity and application potential.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and surfaces.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and chemical resistance.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate involves its ability to form strong bonds with various substrates, providing enhanced chemical resistance and stability. The fluorinated chains contribute to its low surface energy, making it an excellent candidate for non-stick and anti-fouling applications. The acrylate group allows for polymerization and cross-linking, leading to the formation of robust polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrahydroperfluorodecyl acrylate
- 1,1,2,2-Tetrahydroperfluorododecyl acrylate
- 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate
Uniqueness
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate stands out due to its longer fluorinated chain, which imparts superior chemical resistance and lower surface energy compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme durability and performance.
Propiedades
Número CAS |
34362-49-7 |
|---|---|
Fórmula molecular |
C14F29CH2CH2OC(O)CH=CH2 C19H7F29O2 |
Peso molecular |
818.2 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl prop-2-enoate |
InChI |
InChI=1S/C19H7F29O2/c1-2-5(49)50-4-3-6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)48/h2H,1,3-4H2 |
Clave InChI |
KLOHTAIHCCMZIL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



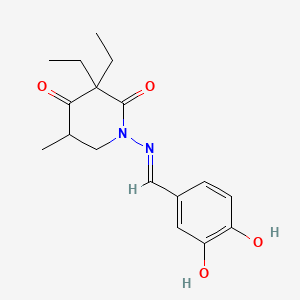
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
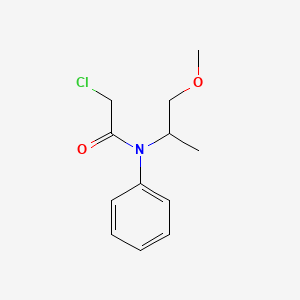
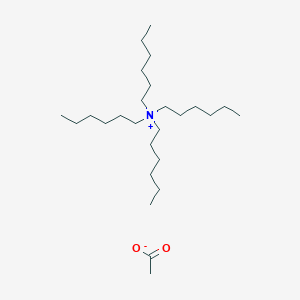
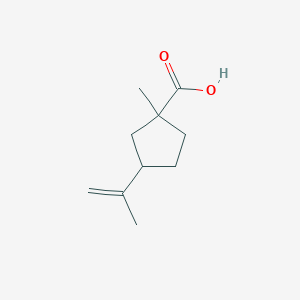
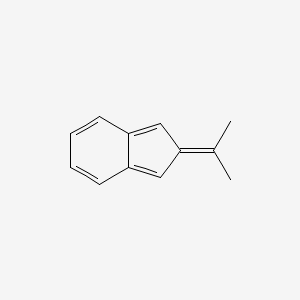
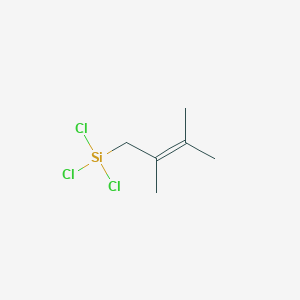
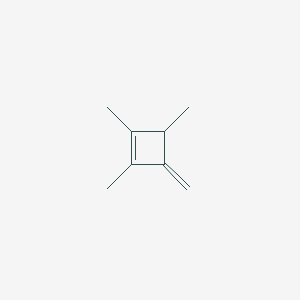
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
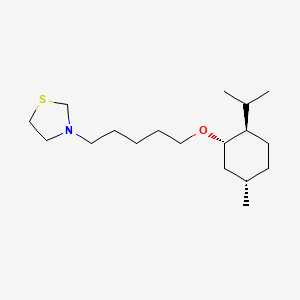
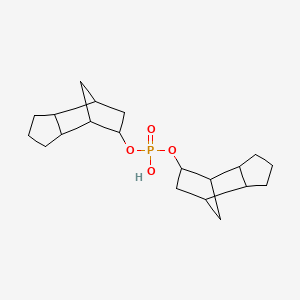
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
